![molecular formula C2H6N4O4S B1199596 N,N''-Sulfonylbisurea CAS No. 35507-37-0](/img/structure/B1199596.png)
N,N''-Sulfonylbisurea
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Overview
Description
N,N''-sulfonyldiurea is a sulfuric amide and a member of ureas. It has a role as an EC 2.2.1.6 (acetolactate synthase) inhibitor.
Scientific Research Applications
Sulfonamide Deprotection and Drug Metabolism
N,N''-Sulfonylbisurea compounds, particularly sulfonamides, are significant in medicinal chemistry and organic synthesis. They are used as protecting groups and are involved in electrically driven N–C bond cleavage reactions. These reactions are crucial for sulfonamide deprotection chemistry and offer insights into drug metabolism, particularly highlighting the green and sustainable technological advancements in these areas (Wetzel & Jones, 2020).
Role in Medicinal Chemistry
The N-sulfonylamino azinones, a class of N,N''-Sulfonylbisurea compounds, have attracted extensive research due to their biological activities. They are recognized for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in treating neurological disorders such as epilepsy and schizophrenia. These compounds exemplify the broad spectrum of biological activities associated with N,N''-Sulfonylbisurea derivatives (Elgemeie, Azzam, & Elsayed, 2019).
Anticancer and Antiviral Properties
Several N,N''-Sulfonylbisurea compounds exhibit substantial antitumor activity both in vitro and in vivo. They operate through diverse mechanisms such as carbonic anhydrase inhibition, cell cycle disruption, microtubule assembly disruption, transcriptional activator NF-Y suppression, and angiogenesis inhibition. These compounds are in various stages of preclinical screenings or computer-based drug design, reflecting their potential in cancer therapy. Moreover, sulfonamides and related derivatives have shown remarkable antiviral activity, particularly against HIV, indicating their significance in the development of compounds with reduced toxicity or activity against drug-resistant viruses (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).
properties
CAS RN |
35507-37-0 |
---|---|
Product Name |
N,N''-Sulfonylbisurea |
Molecular Formula |
C2H6N4O4S |
Molecular Weight |
182.16 g/mol |
IUPAC Name |
carbamoylsulfamoylurea |
InChI |
InChI=1S/C2H6N4O4S/c3-1(7)5-11(9,10)6-2(4)8/h(H3,3,5,7)(H3,4,6,8) |
InChI Key |
NRCPVGIMMWPWGT-UHFFFAOYSA-N |
SMILES |
C(=O)(N)NS(=O)(=O)NC(=O)N |
Canonical SMILES |
C(=O)(N)NS(=O)(=O)NC(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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